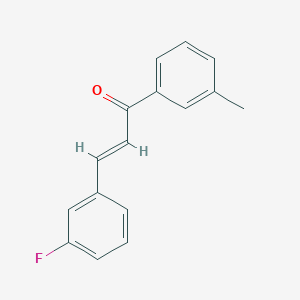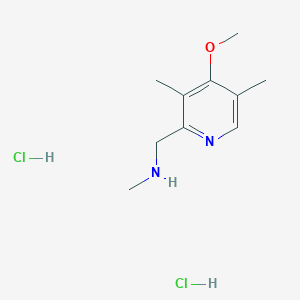
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as BCD-7, is a boron-containing phenolic compound that has been studied for its potential applications in scientific research. It is a small molecule that has been found to possess a wide range of biochemical and physiological activities, including the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for BCD-7.
Scientific Research Applications
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been studied for its potential applications in scientific research. It has been found to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is not fully understood. However, it is thought to involve the inhibition of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate the MAPK and NF-κB pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to possess a wide range of biochemical and physiological activities. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to modulate cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in the regulation of gene expression. 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has also been found to inhibit the growth of cancer cells, suggesting that it may have potential applications in cancer treatment.
Advantages and Limitations for Lab Experiments
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and handle. It is also relatively stable and has a low toxicity profile. However, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol also has some limitations. For example, it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has potential applications in a variety of scientific research areas. It could be used to study the regulation of inflammation, gene expression, and cell signaling pathways. It could also be used to develop new treatments for cancer and other diseases. Additionally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new drugs and drug delivery systems. Finally, 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used to develop new materials for use in medical devices and diagnostics.
Synthesis Methods
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been synthesized using a variety of methods. The most common method is the reaction of 2,6-dichlorophenol and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride, which yields 2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol as the major product. Other methods include the reaction of 2,6-dichlorophenol and 4-chloro-3,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride, as well as the reaction of 2,6-dichlorophenol and 4-chloro-3-methyl-1,3,2-dioxaborinan-2-yl chloride.
properties
IUPAC Name |
2,6-dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BCl2O3/c1-7-6-12(2,3)18-13(17-7)8-4-9(14)11(16)10(15)5-8/h4-5,7,16H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSABBVYMSMVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride](/img/structure/B6323561.png)



